molecular formula C9H16N4 B11802219 N-Methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine

N-Methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine

Cat. No.: B11802219
M. Wt: 180.25 g/mol
InChI Key: SKQAMGAKYGBWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine is a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a suitable aldehyde or ketone, followed by cyclization to form the triazolopyridine ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted triazolopyridines, which can have enhanced biological activities and improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridine ring can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways . These interactions can lead to various biological effects, including antimicrobial, anticancer, and neuroprotective activities .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

N-methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine

InChI

InChI=1S/C9H16N4/c1-7-11-12-9-4-3-8(5-10-2)6-13(7)9/h8,10H,3-6H2,1-2H3

InChI Key

SKQAMGAKYGBWIW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1CC(CC2)CNC

Origin of Product

United States

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